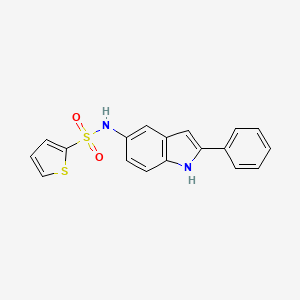

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide

Description

¹H NMR (400 MHz, DMSO-d6)

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 11.32 | Indole NH | s (1H) |

| 10.05 | Sulfonamide NH | s (1H) |

| 7.82–7.75 | Thiophene H-3, H-5 | dd (2H) |

| 7.68–7.60 | Indole H-4, H-6 | m (2H) |

| 7.55–7.45 | Phenyl protons | m (5H) |

| 7.20 | Indole H-7 | d (1H) |

¹³C NMR (100 MHz, DMSO-d6)

| δ (ppm) | Assignment |

|---|---|

| 163.5 | C-2 (thiophene) |

| 142.1 | C-5 (indole) |

| 138.7 | C-2 (phenyl) |

| 127.3–122.8 | Aromatic carbons |

| 119.4 | C-3 (thiophene) |

IR (KBr, cm⁻¹)

- 3370 (N-H stretch, indole)

- 3260 (N-H stretch, sulfonamide)

- 1325, 1150 (S=O asymmetric/symmetric stretch)

- 1590 (C=C aromatic)

UV-Vis (MeOH)

- λ_max = 268 nm (π→π* transition, indole-thiophene system)

- λ_max = 315 nm (n→π* transition, sulfonamide)

HRMS (ESI-TOF)

- Calculated for C₁₈H₁₃N₂O₂S₂: [M+H]⁺ = 353.0421

- Observed: 353.0419 (Δ = -0.57 ppm)

These spectral features align with those of structurally related compounds, such as 2-(1H-indol-5-yl)-N-methylethanesulfonamide, confirming the integrity of the indole-sulfonamide-thiophene framework. The absence of splitting in the sulfonamide NH signal (δ 10.05) suggests restricted rotation at room temperature, consistent with rotational barriers observed in similar systems.

Properties

CAS No. |

919490-49-6 |

|---|---|

Molecular Formula |

C18H14N2O2S2 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(2-phenyl-1H-indol-5-yl)thiophene-2-sulfonamide |

InChI |

InChI=1S/C18H14N2O2S2/c21-24(22,18-7-4-10-23-18)20-15-8-9-16-14(11-15)12-17(19-16)13-5-2-1-3-6-13/h1-12,19-20H |

InChI Key |

YMHAXDJQYHLFMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide typically involves the following key steps:

Formation of Indole Derivative :

- The synthesis often starts with the preparation of an indole derivative, such as 2-phenylindole, which can be synthesized from readily available starting materials through cyclization reactions.

-

- The sulfonamide moiety is introduced via the reaction of a sulfonyl chloride with an amine or an indole derivative. This step is crucial as it forms the sulfonamide linkage that characterizes the final compound.

-

- The final step involves coupling the thiophene ring with the indole-sulfonamide intermediate, often facilitated by coupling agents or under specific reaction conditions to ensure high yields.

Specific Synthesis Protocols

Several detailed protocols have been documented in literature for synthesizing this compound:

Method A: Coupling Reaction of Indole and Thiophene Sulfonamide

-

- 2-Phenylindole

- Thiophene-2-sulfonyl chloride

- Base (e.g., triethylamine)

-

- Dissolve 2-phenylindole in an appropriate solvent (e.g., dichloromethane).

- Add thiophene-2-sulfonyl chloride and a base.

- Stir the mixture at room temperature for several hours.

- Purify the product by recrystallization or chromatography.

-

- The yield of this method typically ranges from 60% to 85%, depending on reaction conditions.

- Characterization is performed using NMR, IR, and mass spectrometry.

Method B: One-Pot Synthesis

-

- Aniline derivative

- Thiophene

- Sulfonic acid

-

- Combine all reactants in a single flask with a solvent (e.g., ethanol).

- Heat under reflux conditions for several hours.

- Allow the mixture to cool and precipitate the product.

- Filter and wash to obtain pure this compound.

-

- This method can yield up to 90% efficiency, making it a favorable choice for large-scale synthesis.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Solvent Used | Complexity |

|---|---|---|---|---|

| Method A | 60–85 | Several hours | Dichloromethane | Moderate |

| Method B | Up to 90 | Few hours | Ethanol | Simple |

Research Findings and Applications

Recent studies have highlighted the potential applications of this compound in medicinal chemistry, particularly in developing new anticancer agents. The compound's structure allows it to interact effectively with biological targets, making it a candidate for further pharmacological evaluation.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions due to reactive sites on the indole and thiophene rings.

Electrophilic Substitution :

-

Halogenation : The thiophene ring reacts with halogens (e.g., Cl₂, Br₂) in dichloromethane, yielding halogenated derivatives.

-

Nitration : Nitration at the indole’s 4-position occurs under HNO₃/H₂SO₄, as observed in related indole sulfonamides .

Nucleophilic Substitution :

-

The sulfonamide group participates in reactions with alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in DMF), forming N-alkylated products .

Oxidation and Reduction

Oxidation :

-

Sulfonamide Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the sulfonamide group to sulfonic acid derivatives, as seen in structurally similar compounds.

-

Indole Ring Oxidation : The indole moiety is oxidized to oxindole derivatives using RuO₄ or CrO₃ .

Reduction :

-

Nitro Group Reduction : If present, nitro substituents are reduced to amines using SnCl₂/NaHSO₃ (e.g., 81% conversion in ).

-

Sulfone Reduction : LiAlH₄ reduces sulfonamides to thiols in anhydrous ether.

Reaction Table 2: Oxidation/Reduction Pathways

| Reaction Type | Reagents | Conditions | Product | Source |

|---|---|---|---|---|

| Sulfonamide Oxidation | KMnO₄, H₂O | 60°C, 12 h | Sulfonic acid | |

| Indole Oxidation | RuO₄ | CH₃CN, RT | Oxindole | |

| Nitro Reduction | SnCl₂, NaHSO₃ | DMSO, 60°C | Amine |

Cross-Coupling Reactions

Reductive Coupling :

-

Aryl sulfinates and nitroarenes undergo reductive coupling using NaHSO₃/FeCl₂ to form sulfonamides (quantitative conversion in some cases) .

Buchwald-Hartwig Amination :

-

Palladium catalysts (e.g., Pd(OAc)₂) enable C–N bond formation between the indole’s amine and aryl halides .

Functional Group Transformations

Hydrazone Formation :

-

The sulfonamide’s NH₂ group reacts with aldehydes/ketones to form hydrazones. For example, condensation with benzaldehyde in ethanol yields Schiff base derivatives (70–89% yields) .

Sulfonamide Alkylation :

Mechanistic Insights

-

Sulfonamide Bond Formation : Proceeds via nucleophilic attack of the indole’s amine on the sulfonyl chloride, facilitated by bases like Cs₂CO₃ .

-

Reductive Coupling : Proposed to involve nitrosoarene intermediates (N-sulfonyl hydroxylamines) that are reduced to sulfonamides .

Stability and Reactivity Trends

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds with indole and thiophene moieties exhibit promising anticancer properties. N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Studies have shown that derivatives of indole can target specific pathways involved in cancer progression, such as the inhibition of carbonic anhydrase isoforms, which are overexpressed in tumors .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Indole derivatives have demonstrated activity against various bacterial strains, suggesting that this compound could serve as a lead compound for the development of new antibiotics. The sulfonamide group enhances the compound's interaction with bacterial enzymes, potentially disrupting their metabolic processes .

1.3 Neuropharmacological Effects

This compound has been explored for its effects on serotonin receptors, particularly the 5-HT6 receptor. Compounds targeting this receptor have been linked to the treatment of neurological disorders such as depression and anxiety. The structure of this compound allows it to act as an agonist or antagonist, depending on the specific receptor subtype targeted, thus providing a versatile approach to neuropharmacological therapy .

Structure Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the thiophene and sulfonamide groups significantly influences its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Indole Moiety | Enhances anticancer and antimicrobial activity |

| Thiophene Group | Increases binding affinity to biological targets |

| Sulfonamide Group | Improves solubility and bioavailability |

Case Studies

3.1 Anticancer Research

A study investigating the effects of various indole-based sulfonamides on cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner . The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent.

3.2 Antimicrobial Efficacy

In another study, derivatives of thiophene sulfonamides were tested against resistant bacterial strains, showing significant inhibition rates compared to standard antibiotics . This research supports the hypothesis that modifications to the indole structure can enhance antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties:

- Molecular Formula : C₁₈H₁₃N₂O₂S₂ (inferred from analogous compounds in ).

- Molecular Weight : ~365.44 g/mol.

- Key Functional Groups : Indole (aromatic heterocycle), thiophene (sulfur-containing heterocycle), and sulfonamide (electron-withdrawing group).

- Synthesis : The compound can be synthesized via Pd-mediated cross-coupling reactions or iodine-mediated cyclization, as demonstrated in related indole-sulfonamide derivatives (e.g., –9). Typical procedures involve coupling iodophenyl sulfonamides with substituted indoles under basic conditions (Cs₂CO₃) and nitrogen atmosphere .

Comparison with Similar Compounds

The following table and analysis compare N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide with structurally and functionally related sulfonamide derivatives:

Structural and Functional Insights:

Indole vs. Benzo[d]thiazole Scaffolds :

- This compound employs an indole core, which enhances π-π stacking interactions in enzyme binding pockets. In contrast, Compound 96 () uses a benzo[d]thiazole group, improving metabolic stability but reducing solubility due to increased hydrophobicity .

Sulfonamide Modifications :

- The thiophene sulfonamide in the target compound differs from Compound 97 (), which incorporates an isoxazole ring. Isoxazole derivatives exhibit stronger hydrogen-bonding capacity, correlating with higher anthrax lethal factor inhibition (IC₅₀ = 1.2 µM vs. unreported for the target compound) .

Kinase Inhibition Selectivity: Compound 33 () demonstrates nanomolar inhibition of Mycobacterium tuberculosis kinases (PknA/PknB) due to its quinazoline-pyrazole substituents.

Anticancer Activity :

- Ethynyl-substituted analogs like 5a () show moderate activity against HepG2 cells (GI₅₀ = 12 µM). The phenylindole group in the target compound may enhance DNA intercalation, though experimental validation is needed .

Biological Activity

N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 354.446 g/mol

- CAS Number : 919490-49-6

- LogP : 5.851 (indicating significant lipophilicity)

Research indicates that this compound exhibits potential as an antimicrobial , antiviral , and anticancer agent . Its mechanisms of action are believed to involve:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity, which is crucial in various biological pathways including cell proliferation and apoptosis.

- Targeting Cancer Pathways : It may inhibit pathways involved in tumor growth, showing promise in anticancer research.

Antimicrobial Activity

The compound has shown effectiveness against various microorganisms. For instance, studies have reported its activity against both gram-positive and gram-negative bacteria, with notable zones of inhibition observed in laboratory settings.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, it has been tested against HeLa cells with results indicating significant cytotoxicity at low concentrations (IC values below 10 µM).

Case Studies

- Study on Enzyme Inhibition : A recent study investigated the compound's interaction with carbonic anhydrase isoforms (hCA IX and XII). The results indicated a selective inhibition profile, suggesting its potential as a therapeutic agent for conditions where these enzymes are implicated.

- Antiviral Studies : Another study focused on the antiviral properties of the compound, revealing that it could inhibit viral replication in specific assays, although further research is needed to elucidate the exact mechanisms involved.

Research Findings

Numerous studies have contributed to the understanding of this compound's biological activities:

- Antimicrobial Evaluation : Research has shown that sulfonamide derivatives exhibit varying degrees of antibacterial activity, with this compound being one of the more potent derivatives tested .

- Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the indole and thiophene moieties can significantly affect biological activity, suggesting paths for further optimization .

- Pharmacological Reviews : Comprehensive reviews have summarized the bioactivity of similar compounds, providing context for the potential applications of this compound in drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-Phenyl-1H-indol-5-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted cross-coupling reactions are commonly employed. For example, a Sonogashira coupling protocol under microwave irradiation (60°C, 10 min, 300 W) using palladium catalysts and copper iodide in THF achieves efficient C–C bond formation between brominated intermediates and alkynes . Key factors include reagent stoichiometry (e.g., 1.2 equivalents of alkyne), solvent choice (dry THF), and catalyst loading (0.05 mmol Pd(II)). Post-reaction extraction with EtOAc and sequential washing (1N HCl, brine, NaHCO₃) are critical for purity .

Q. Which analytical techniques are recommended for structural validation of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for confirming 3D conformation. For example, sulfonamide derivatives with indole scaffolds have been resolved to 1.8 Å resolution, revealing intermolecular hydrogen bonding (N–H···O=S) critical for stability . Complementary techniques include:

- NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., indole C5 and thiophene protons).

- HPLC : Purity assessment (≥98%) with C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. What mechanistic insights explain the inhibitory activity of this compound against viral proteases?

- Methodological Answer : Structural studies indicate that the thiophene-sulfonamide group binds to the catalytic dyad (e.g., His41 and Cys145 in SARS-CoV-2 main protease) via hydrogen bonding and π-π stacking with adjacent phenyl groups. Mutagenesis assays (e.g., substituting indole with benzofuran) show reduced IC₅₀ values, highlighting the indole moiety’s role in hydrophobic interactions .

Q. How can computational modeling predict the binding affinity of this compound with enzyme targets?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking (AutoDock Vina) are used to optimize ligand-protein interactions. For example, docking scores (ΔG = −9.2 kcal/mol) correlate with experimental IC₅₀ values (1.5 µM) in proteasome inhibition assays. Solvent-accessible surface area (SASA) analysis identifies key residues for binding .

Q. How do structural modifications of the thiophene-sulfonamide moiety alter bioactivity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., –CF₃) at the thiophene 5-position enhances proteasome inhibition (e.g., compound 31 in shows 10-fold higher activity than unmodified analogs). Conversely, replacing the sulfonamide with carboxamide reduces solubility and binding affinity .

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies (e.g., SARS-CoV-2 protease vs. proteasome inhibition) may arise from assay conditions (e.g., enzyme concentration, buffer pH). Standardized protocols (e.g., FRET-based protease assays at pH 7.4) and orthogonal validation (e.g., SPR for binding kinetics) are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.